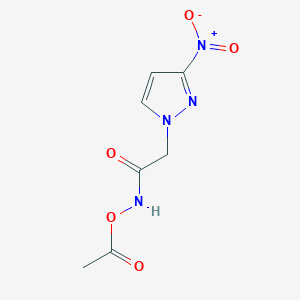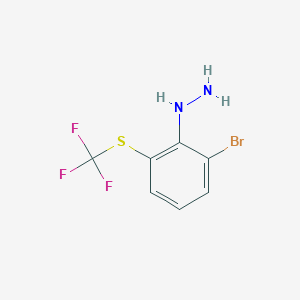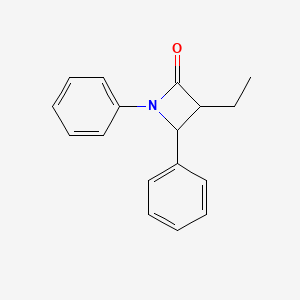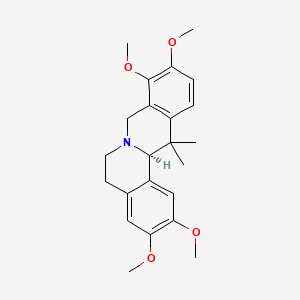
Corymotine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Corymotine is a phytocompound found in the medicinal plant Pisonia grandis R. Br. It is one of the major constituents identified through gas chromatography-mass spectrometry (GC-MS) analysis of the plant’s ethanolic extract . This compound has garnered interest due to its potential antimicrobial properties and its presence in traditional medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of corymotine involves the extraction of the compound from the leaves of Pisonia grandis R. Br. The process typically includes soaking dried powdered samples of the plant in ethanol, followed by extraction using a Soxhlet apparatus at temperatures ranging from 64-80°C . The extract is then concentrated by distillation, and the presence of this compound is confirmed through GC-MS analysis.
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most studies focus on its extraction from natural sources rather than synthetic production. The ecofriendly biosynthesis of related compounds, such as zinc oxide and magnesium oxide nanoparticles, suggests that similar green synthesis methods could be explored for this compound .
化学反应分析
Types of Reactions
Corymotine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.
科学研究应用
Corymotine has several scientific research applications, including:
作用机制
The mechanism of action of corymotine involves its interaction with microbial cell membranes, leading to disruption and inhibition of cell growth. The compound’s molecular targets include enzymes and proteins essential for microbial survival. The pathways involved in its antimicrobial activity are still under investigation, but preliminary studies suggest that this compound may interfere with cellular respiration and nutrient uptake .
相似化合物的比较
Similar Compounds
Corymotine is similar to other phytocompounds found in Pisonia grandis R. Br., such as mome inositol and 2-[2’-(N-phthalimido) ethoxy] phenylacetic acid . These compounds share structural similarities and exhibit comparable antimicrobial properties.
Uniqueness
What sets this compound apart from similar compounds is its higher efficacy against certain bacterial and fungal strains. Additionally, its presence in significant proportions in the ethanolic extract of Pisonia grandis R. Br.
属性
CAS 编号 |
115569-75-0 |
|---|---|
分子式 |
C23H29NO4 |
分子量 |
383.5 g/mol |
IUPAC 名称 |
(13aS)-2,3,9,10-tetramethoxy-13,13-dimethyl-5,6,8,13a-tetrahydroisoquinolino[2,1-b]isoquinoline |
InChI |
InChI=1S/C23H29NO4/c1-23(2)17-7-8-18(25-3)21(28-6)16(17)13-24-10-9-14-11-19(26-4)20(27-5)12-15(14)22(23)24/h7-8,11-12,22H,9-10,13H2,1-6H3/t22-/m1/s1 |
InChI 键 |
SONXPAJNVIQKDH-JOCHJYFZSA-N |
手性 SMILES |
CC1([C@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC)C |
规范 SMILES |
CC1(C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


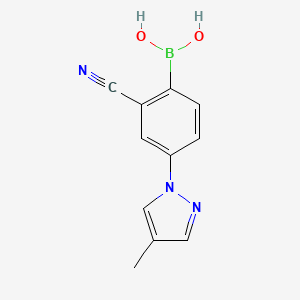
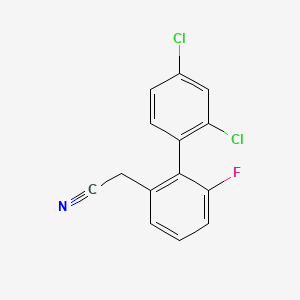

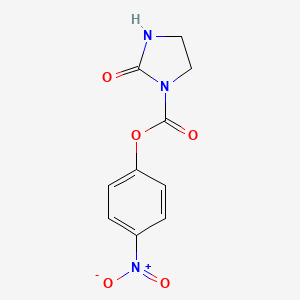
![6,7-Difluorobenzo[b]thiophene](/img/structure/B14075502.png)
![4-(benzyloxy)-3-(methoxymethyl)-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B14075510.png)
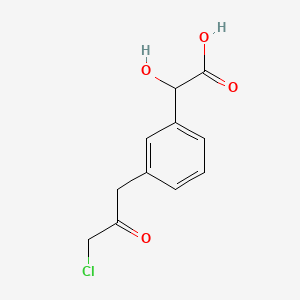
![[(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methyl](trimethyl)stannane](/img/structure/B14075519.png)
![3-Amino-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14075523.png)
![(E)-3-(5-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14075529.png)
